molecular formula C19H19NO3 B15298200 (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate

(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate

Katalognummer: B15298200
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: GVSBMOPBWZHBDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps. One common approach is to start with the fluorenyl group, which can be synthesized through the oxidation of 9H-fluorene. The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the azetidine ring with the fluorenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The azetidine ring may interact with enzymes, inhibiting their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Shares the fluorenyl group but differs in the rest of the structure.

    5-(Hydroxymethyl)furfural: Similar in having a hydroxymethyl group but differs in the core structure.

Uniqueness

(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate is unique due to its combination of a fluorenyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C19H19NO3

Molekulargewicht

309.4 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C19H19NO3/c21-11-13-9-20(10-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2

InChI-Schlüssel

GVSBMOPBWZHBDP-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.